molecular formula C17H19NO2 B250304 N-benzyl-N-methyl-2-phenoxypropanamide

N-benzyl-N-methyl-2-phenoxypropanamide

Cat. No.: B250304
M. Wt: 269.34 g/mol
InChI Key: IXOLSIAQQHJIJV-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-2-phenoxypropanamide is a tertiary amide featuring a propanamide backbone substituted with a benzyl group, a methyl group, and a phenoxy moiety. The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, similar to methods described for related amides and amines .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-benzyl-N-methyl-2-phenoxypropanamide

InChI

InChI=1S/C17H19NO2/c1-14(20-16-11-7-4-8-12-16)17(19)18(2)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3

InChI Key

IXOLSIAQQHJIJV-UHFFFAOYSA-N

SMILES

CC(C(=O)N(C)CC1=CC=CC=C1)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)N(C)CC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Antioxidant Hydroxamic Acids and Ureido Derivatives

Compounds such as N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide (5) and hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8)) share structural motifs with the target compound, including aromatic substituents and amide linkages. However, the presence of hydroxamic acid (–CONHOH) or ureido (–NHCON–) groups in these derivatives enhances their metal-chelating capacity, which is critical for antioxidant activity.

Key Differences:

  • Hydroxamic acids : Chelating ability via –CONHOH.

Fluorinated Phenoxypropylamines

Fluorinated analogs like 2-[N-benzyl-N-(2-chlorobenzyl)amino]-1-fluoro-3-phenoxypropane (8a) () incorporate fluorine atoms and phenoxy groups, similar to the target compound. Fluorination typically enhances metabolic stability and lipophilicity, which could improve bioavailability.

Example Comparison:

Compound Backbone Key Substituents Molecular Weight Notable Properties
Target compound Propanamide Benzyl, methyl, phenoxy ~297.35* Standard amide solubility
8a () Amine Benzyl, chlorobenzyl, fluoro ~402.87 Enhanced stability via fluorination

*Calculated based on C₁₇H₁₉NO₂.

Pesticidal Benzamide Derivatives

The pesticide glossary () lists benzamide derivatives like mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) and fenfuram (2-methyl-N-phenyl-3-furancarboxamide). These compounds share an amide backbone but differ in substituent placement and heterocyclic moieties. Mepronil’s isopropoxy group and fenfuram’s furan ring highlight how aromatic and ether modifications influence pesticidal activity. The target compound’s phenoxy group may confer similar bioactivity, though specific pesticidal data are unavailable .

Structural Contrast:

  • Mepronil : Benzamide with isopropoxy-phenyl.
  • Target compound: Propanamide with benzyl and phenoxy.

Propanamide Derivatives with Fluorine or Benzoyl Groups

2-[(3-fluorophenyl)amino]-N-phenylpropanamide () and N-(4-benzoylphenyl)-2-methylpropanamide () demonstrate how fluorine or benzoyl substitutions alter properties. Meanwhile, the benzoyl group in ’s compound introduces a ketone, which may affect solubility and π-π stacking interactions .

Molecular Weight and Substituent Impact:

Compound (Evidence) Molecular Weight Key Feature
2-[(3-fluorophenyl)amino]-N-phenylpropanamide (6) 258.29 Fluorine enhances electronegativity
N-(4-benzoylphenyl)-2-methylpropanamide (7) 267.32 Benzoyl group for π interactions
Target compound ~297.35 Phenoxy for potential bioactivity

Amine vs. Amide Functionality

Phenpromethamine (N-Methyl-2-phenylpropan-1-amine, ) shares the benzyl and methyl substituents of the target compound but replaces the amide with an amine group. This difference drastically alters bioactivity: Phenpromethamine acts as a central nervous system stimulant, whereas amides like the target compound are more likely to exhibit pesticidal or antioxidant roles due to reduced membrane permeability and metabolic stability .

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